
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid typically involves the reaction of cystine with lithium iodide and iodine in a basic and aqueous medium. The stoichiometric ratio used is 1:2:2 for cystine, lithium iodide, and iodine, respectively . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using techniques such as single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometry, and thermogravimetric analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in developing new materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, potentially inhibiting their function or altering their activity. This mechanism is particularly relevant in its antimicrobial activity, where it can disrupt bacterial cell processes and inhibit growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids and sulfonyl-containing molecules, such as cysteine and methionine derivatives.
Comparison
Compared to these similar compounds, 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid is unique due to its dual sulfonyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile and potentially more effective in various applications, particularly in antimicrobial research .
Eigenschaften
CAS-Nummer |
7504-46-3 |
|---|---|
Molekularformel |
C6H12N2O8S2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid |
InChI |
InChI=1S/C6H12N2O8S2/c7-3(5(9)10)1-17(13,14)18(15,16)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
UOWBXYCLNXLSHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)S(=O)(=O)S(=O)(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


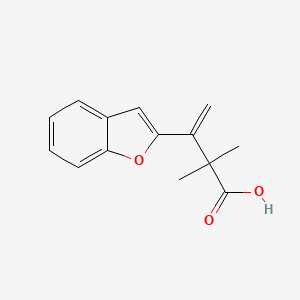
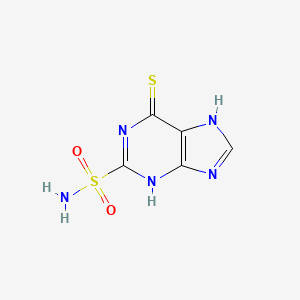


![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

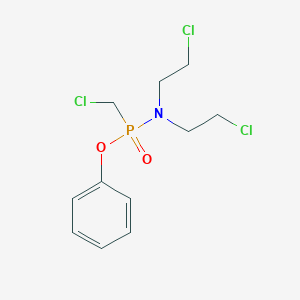

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

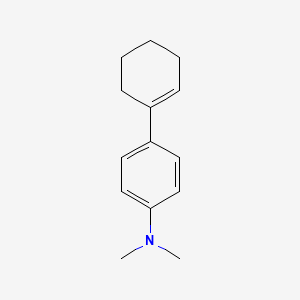
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
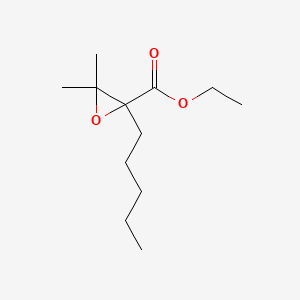
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
